molecular formula C18H17ClN4O3S2 B6143553 4-(3-chlorophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol CAS No. 721418-75-3

4-(3-chlorophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B6143553
CAS No.: 721418-75-3
M. Wt: 436.9 g/mol
InChI Key: RPROHCHOXTXKJP-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted at position 4 with a 3-chlorophenyl group and at position 5 with a phenyl ring bearing a morpholine-4-sulfonyl moiety.

Properties

IUPAC Name

4-(3-chlorophenyl)-3-(3-morpholin-4-ylsulfonylphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O3S2/c19-14-4-2-5-15(12-14)23-17(20-21-18(23)27)13-3-1-6-16(11-13)28(24,25)22-7-9-26-10-8-22/h1-6,11-12H,7-10H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPROHCHOXTXKJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=NNC(=S)N3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Triazole Ring Formation via Cyclocondensation

The 1,2,4-triazole scaffold is typically constructed through cyclocondensation reactions. A common approach involves reacting hydrazine derivatives with carbonyl-containing precursors. For example, 1H-pyrazole-3-carboxylate intermediates are generated by treating dicarbonyl esters with phenyl hydrazine under reflux conditions . Subsequent hydrazinolysis yields carboxylic acid hydrazides, which undergo cyclization with carbon disulfide (CS₂) or ammonium thiocyanate (NH₄SCN) to form oxadiazole or triazole-3-thione cores .

Key Reaction Conditions :

  • Cyclocondensation : Ethanol/KOH, reflux for 10–12 hours.

  • Yield : 70–85% for triazole-3-thione intermediates .

Sulfonylation with Morpholine-4-Sulfonyl Groups

The morpholine-4-sulfonyl moiety is incorporated via sulfonylation of a para-substituted phenyl ring. A two-step process involves:

  • Sulfonation : Treating 3-bromophenyltriazole with chlorosulfonic acid (ClSO₃H) at 0–5°C to form the sulfonyl chloride intermediate.

  • Amination : Reacting the sulfonyl chloride with morpholine in tetrahydrofuran (THF) at room temperature .

Critical Parameters :

  • Reaction time: 4–6 hours for sulfonation; 2 hours for amination.

  • Yield: 60–70% after purification via column chromatography .

Thiolation and Final Functionalization

The thiol (-SH) group at position 3 of the triazole is introduced using Lawesson’s reagent or via displacement reactions. For example, treating a triazole-3-one precursor with Lawesson’s reagent in toluene under reflux for 8 hours achieves >90% conversion . Alternative methods employ potassium thiocyanate (KSCN) in acidic media .

Side Reactions :

  • Over-sulfonylation is mitigated by controlling stoichiometry (1:1.2 sulfonyl chloride:amine).

  • Thiol oxidation is prevented by conducting reactions under nitrogen .

Purification and Characterization

Final compounds are purified via recrystallization (ethanol/DMF) or silica gel chromatography (hexane/ethyl acetate). Characterization includes:

  • 1H/13C NMR : Peaks for morpholine protons (δ 3.6–3.8 ppm) and sulfonyl groups (δ 7.8–8.2 ppm) .

  • HRMS : Molecular ion peaks matching C₁₈H₁₇ClN₄O₃S₂ (calculated m/z 436.94) .

Comparative Analysis of Synthetic Routes

Method StepReagents/ConditionsYield (%)Source Reference
Triazole cyclizationCS₂, KOH/EtOH, reflux75
3-Chlorophenyl couplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O78
Morpholine sulfonylationClSO₃H → morpholine, THF70
ThiolationLawesson’s reagent, toluene, reflux92

Challenges and Optimization Strategies

  • Low Solubility : Intermediate triazoles often require polar aprotic solvents (DMF, DMSO) for homogeneity .

  • Byproduct Formation : Thiourea byproducts during thiolation are minimized using excess CS₂ .

  • Scale-Up Limitations : Suzuki coupling yields drop at >10 mmol scale due to palladium leaching; fixed-bed catalysts improve efficiency .

Emerging Methodologies

Recent advances include microwave-assisted cyclocondensation (30 minutes vs. 12 hours) and enzymatic sulfonylation using aryl sulfotransferases for greener synthesis . These methods remain experimental but show promise for reducing reaction times and waste.

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

4-(3-chlorophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring and the sulfonyl group are key functional groups that contribute to its biological activity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Antiviral Activity: CoV Helicase Inhibitors

Compounds 4-(cyclopent-1-en-3-ylamino)-5-[2-(4-iodophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol (Compound 16) and 4-(cyclopent-1-en-3-ylamino)-5-[2-(4-chlorophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol (Compound 12) () demonstrated potent inhibition against MERS-CoV helicase nsp13. Key differences from the target compound include:

  • Substituent Effects: The cyclopentenylamino and hydrazinyl groups in 12 and 16 may enhance binding to viral helicases, whereas the morpholine sulfonyl group in the target compound could improve solubility and pharmacokinetics due to its polar nature.
  • The 3-chlorophenyl group in the target compound may offer similar benefits but with altered spatial orientation .
Compound IC₅₀ (nM) Key Substituents Target Enzyme
Compound 12 (4-Cl-phenyl) 0.85 Hydrazinyl, cyclopentenylamino MERS-CoV helicase nsp13
Compound 16 (4-I-phenyl) 0.72 Hydrazinyl, cyclopentenylamino MERS-CoV helicase nsp13
Target Compound N/A Morpholine sulfonyl, 3-Cl-Ph Undetermined

Morpholine-Containing Analogs

5-[3-(Morpholine-4-Sulfonyl)phenyl]-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol () shares the morpholine sulfonyl group but replaces the 3-chlorophenyl with a phenylethyl group. Key contrasts include:

  • The 3-chlorophenyl group in the target compound balances lipophilicity and electronic effects.

Antimicrobial and Anticancer Derivatives

  • 3-(3-Chlorophenyl)-6-aryl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles (): These derivatives, synthesized from 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol, showed moderate antimicrobial activity. The absence of the morpholine sulfonyl group in these compounds may limit their solubility compared to the target compound.
  • Schiff Base Anticancer Agents (): Compounds like SB-3 (IC₅₀ ~2.1 µM against HepG2 cells) incorporate pyrazole and phenoxy groups. The target compound’s morpholine sulfonyl group could modulate apoptosis pathways differently, though direct comparisons require further study .

Structural Modifications and Physicochemical Properties

  • Trifluoromethylphenyl Derivatives (): Compounds such as 4-((3-Bromobenzylidene)amino)-5-(4-(trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol (CP 55) highlight the impact of electron-withdrawing groups. The trifluoromethyl group increases metabolic stability but may reduce hydrogen-bonding capacity compared to the morpholine sulfonyl group .
  • The target compound’s 3-chlorophenyl and sulfonyl groups may offer superior target specificity .

Q & A

Basic: What are the standard synthesis protocols for 4-(3-chlorophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol?

Answer:
The synthesis typically involves multi-step reactions:

Condensation : Reacting 3-chlorophenyl hydrazine with a morpholine-sulfonyl-substituted benzaldehyde under acidic or basic conditions to form a Schiff base intermediate .

Cyclization : Using thiourea or thiosemicarbazide in ethanol or methanol under reflux to form the triazole ring .

Purification : Recrystallization or chromatography (e.g., silica gel column chromatography) to isolate the product .
Key solvents include ethanol, methanol, or DMF, with yields optimized by adjusting reaction time (6–24 hours) and temperature (60–80°C) .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Answer:
Optimization strategies include:

  • Catalysts : Employing Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to accelerate cyclization .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol reduces side reactions .
  • Microwave-Assisted Synthesis : Reducing reaction time from hours to minutes (e.g., 30 minutes at 100°C) while maintaining >80% yield .
  • Continuous Flow Reactors : Improving reproducibility and scalability for gram-scale production .
    Validate purity via HPLC or LC-MS, targeting ≥95% purity .

Basic: What spectroscopic methods are used to confirm the compound’s structure?

Answer:

  • ¹H/¹³C-NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and morpholine-sulfonyl groups (δ 3.6–3.8 ppm for morpholine CH₂) .
  • LC-MS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 463.3) and fragmentation patterns .
  • FT-IR : Detect thiol (-SH) stretches (~2550 cm⁻¹) and sulfonyl (S=O) vibrations (~1350 cm⁻¹) .

Advanced: How do computational methods like DFT enhance structural characterization?

Answer:
Density Functional Theory (DFT) calculations:

  • Predict vibrational frequencies (IR) and NMR chemical shifts with <5% deviation from experimental data .
  • Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity or bioactivity .
  • Simulate molecular electrostatic potential (MEP) maps to identify nucleophilic/electrophilic sites for drug design .

Basic: What biological activities are associated with this compound?

Answer:
Triazole-thiol derivatives exhibit:

  • Antimicrobial Activity : Inhibition of bacterial folate synthesis pathways (MIC: 2–8 µg/mL against S. aureus) .
  • Anticancer Potential : Apoptosis induction in cancer cell lines (IC₅₀: ~10 µM for MCF-7 breast cancer) via caspase-3 activation .
  • Enzyme Inhibition : Binding to kinases or proteases (e.g., COX-2) due to sulfonyl and triazole motifs .

Advanced: How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

Answer:
Key SAR insights:

  • Chlorophenyl Group : Essential for hydrophobic interactions with target proteins. Substitution at the 3-position improves potency .
  • Morpholine-Sulfonyl Moiety : Enhances solubility and bioavailability via hydrogen bonding with active sites .
  • Thiol Group : Critical for covalent binding to cysteine residues in enzymes. Alkylation (e.g., S-methylation) reduces activity .
    Validate SAR using molecular docking (e.g., AutoDock Vina) and ADME/toxicity predictions (e.g., SwissADME) .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at –20°C in airtight containers to prevent oxidation of the thiol group .
  • Light Sensitivity : Protect from UV light using amber glassware .
  • Solubility : Dissolve in DMSO (10 mM stock) for biological assays; avoid aqueous buffers with pH >7 to prevent thiolate formation .

Advanced: How can degradation products be identified under varying pH and temperature conditions?

Answer:

  • Forced Degradation Studies : Expose the compound to acidic (pH 3), neutral (pH 7), and alkaline (pH 9) conditions at 40°C for 48 hours.
  • Analytical Tools : Use HPLC-MS to detect sulfonic acid derivatives (oxidation) or disulfide byproducts .
  • Kinetic Modeling : Calculate degradation rate constants (k) using Arrhenius equations to predict shelf life .

Basic: What computational tools are used to predict binding interactions with biological targets?

Answer:

  • Molecular Docking : AutoDock or Schrödinger Suite to model interactions with enzymes (e.g., binding affinity ΔG ≤ –8 kcal/mol) .
  • MD Simulations : GROMACS for assessing complex stability over 100 ns trajectories .
  • Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors) using LigandScout .

Advanced: How to resolve contradictions in bioactivity data across different studies?

Answer:

  • Experimental Replication : Standardize assay protocols (e.g., MTT assay cell density, incubation time) .
  • Statistical Analysis : Apply ANOVA to compare IC₅₀ values across labs; assess batch-to-batch purity via HPLC .
  • Target Validation : Use CRISPR knockout models to confirm specificity .

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